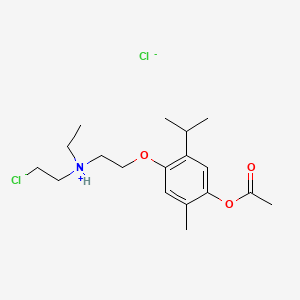
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carvacrol moiety linked to an ethoxy group, further connected to an N-(2-chloroethyl)-N-ethylamino group, and finally acetylated and converted to its hydrochloride salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride typically involves multiple steps:
Formation of the Carvacrol Moiety: Carvacrol is synthesized from thymol through a series of oxidation and reduction reactions.
Ethoxylation: The carvacrol is then reacted with ethylene oxide to introduce the ethoxy group.
Amination: The ethoxylated carvacrol is further reacted with N-(2-chloroethyl)-N-ethylamine under basic conditions to form the desired amino group.
Acetylation: The resulting compound is acetylated using acetic anhydride in the presence of a catalyst.
Hydrochloride Formation: Finally, the acetylated compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control systems to ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, pressure regulation, and efficient mixing.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed for substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products Formed
Oxidation: Oxidized derivatives of the carvacrol moiety.
Reduction: Reduced forms of the amino group.
Substitution: Substituted derivatives at the chloroethyl group.
Hydrolysis: Deacetylated carvacrol derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in cancer therapy due to its ability to interfere with DNA replication.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride involves its interaction with cellular components:
Molecular Targets: The compound targets DNA and proteins within the cell.
Pathways Involved: It interferes with DNA replication and protein synthesis, leading to cell death in microbial and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-(N-(2-Chloroethyl)-N-methylamino)ethoxy)carvacrol acetate hydrochloride
- 5-(2-(N-(2-Bromoethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride
- 5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)thymol acetate hydrochloride
Uniqueness
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
16825-87-9 |
|---|---|
Molekularformel |
C18H29Cl2NO3 |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
2-(4-acetyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-(2-chloroethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C18H28ClNO3.ClH/c1-6-20(8-7-19)9-10-22-18-11-14(4)17(23-15(5)21)12-16(18)13(2)3;/h11-13H,6-10H2,1-5H3;1H |
InChI-Schlüssel |
VOKBSNAQIFOZKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CCOC1=C(C=C(C(=C1)C)OC(=O)C)C(C)C)CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




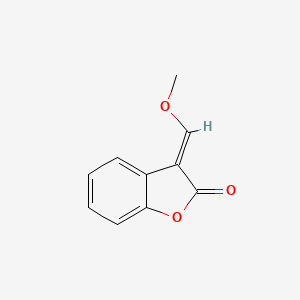
![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)
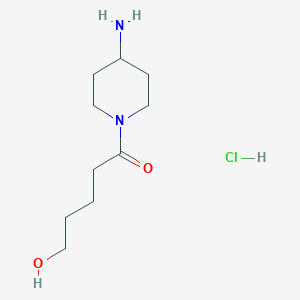
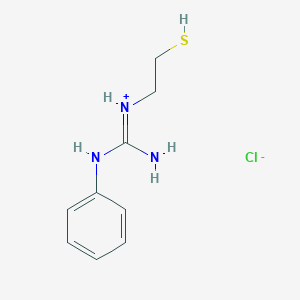


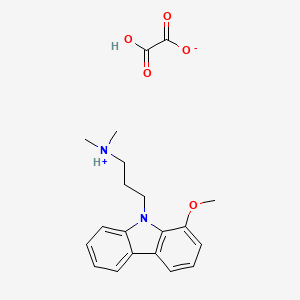
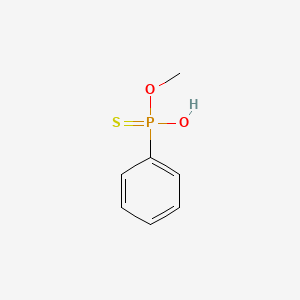

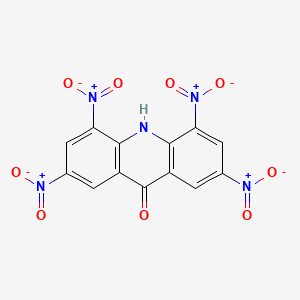
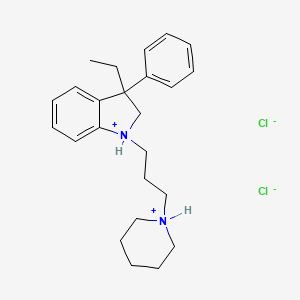
![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)
